1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one
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Overview
Description
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H20N2OS and a molecular weight of 216.34 g/mol . This compound is characterized by the presence of a piperidine ring, a thiolane ring, and an imino group. It is primarily used in research settings and has various applications in chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of piperidine derivatives with thiolane derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Chemical Reactions Analysis
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiolane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields reduced thiolane derivatives.
Scientific Research Applications
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure and reactivity.
Medicine: Research into its potential therapeutic applications includes studies on its effects as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and imino group are key functional groups that enable the compound to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound acts by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one can be compared to other piperidine and thiolane derivatives:
Piperidine Derivatives: Compounds like 1-(1-Methylpiperidin-4-yl)piperidin-4-amine share the piperidine ring structure but differ in their functional groups and overall reactivity.
Thiolane Derivatives: Compounds such as thiolane-3-carboxylic acid have similar thiolane rings but lack the imino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperidine and thiolane rings with an imino group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H20N2OS |
---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethylimino)thiolane 1-oxide |
InChI |
InChI=1S/C10H20N2OS/c13-14(7-1-2-8-14)12-9-10-3-5-11-6-4-10/h10-11H,1-9H2 |
InChI Key |
CSQKJTLYJDHNHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NCC2CCNCC2)(=O)C1 |
Origin of Product |
United States |
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